Fingolimod

Description

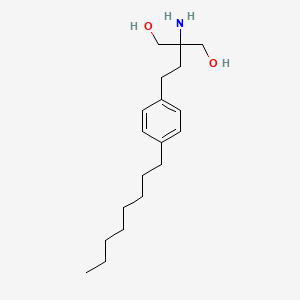

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGQTZUTZRNORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167363 | |

| Record name | Fingolimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Fingolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

162359-55-9 | |

| Record name | Fingolimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162359-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fingolimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fingolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fingolimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINGOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QN8BYN5QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

102-107 | |

| Record name | Fingolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Serendipitous Journey of FTY720 (Fingolimod): From Fungal Metabolite to a First-in-Class Immunomodulator

A Technical Guide on the Discovery and Chemical Synthesis of a Revolutionary Immunosuppressant

Abstract

FTY720, commercially known as Fingolimod, represents a paradigm shift in the treatment of autoimmune diseases, particularly multiple sclerosis. Its discovery is a compelling narrative of natural product screening, astute chemical modification, and serendipitous uncovering of a novel mechanism of action. This technical guide provides an in-depth exploration of the journey of FTY720, from its origins in the fungus Isaria sinclairii to its intricate chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the core scientific principles and methodologies that underpinned the advent of this therapeutic agent. This document details the key signaling pathways modulated by FTY720, presents quantitative data in structured tables, and provides detailed experimental protocols for its synthesis and biological evaluation.

Discovery of FTY720: A Tale of Two Mechanisms

The story of FTY720 begins with the screening of natural products for immunosuppressive activity. In the early 1990s, researchers at Kyoto University and Yoshitomi Pharmaceutical Industries were investigating metabolites from the fungus Isaria sinclairii, a traditional Chinese medicine. This led to the isolation of myriocin (B1677593) (ISP-I), a potent immunosuppressant.[1][2][3] However, myriocin's toxicity limited its therapeutic potential.[3]

Inspired by the structure of myriocin, a medicinal chemistry program was initiated to create synthetic analogs with an improved safety profile. This effort led to the synthesis of FTY720 in 1992, a structurally simpler and less toxic compound that retained potent immunosuppressive activity in animal models of organ transplantation.[1][4]

Initially, it was believed that FTY720 shared the same mechanism of action as its parent compound, myriocin, which was later found to be an inhibitor of serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis.[4] However, further investigation revealed a surprising twist: FTY720 did not inhibit this enzyme.[4] This pivotal discovery prompted a "reverse pharmacology" approach to elucidate its true mechanism.

It was discovered that FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P).[2][5] FTY720-P is a potent agonist at four of the five sphingosine 1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[5][6] The key to its immunosuppressive effect lies in its action on the S1P1 receptor on lymphocytes.[6][7]

FTY720-P initially acts as an S1P1 receptor agonist, but its persistent binding leads to the internalization and degradation of the receptor.[6][7][8] This functional antagonism renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs.[2][7] Consequently, lymphocytes are sequestered in the lymph nodes, preventing their infiltration into the central nervous system and other sites of inflammation.[2][6][7]

Mechanism of Action: S1P Receptor Modulation

The therapeutic effect of FTY720 is intricately linked to the modulation of the sphingosine 1-phosphate signaling pathway.

Phosphorylation of FTY720

Upon oral administration, FTY720 is readily absorbed and undergoes phosphorylation, primarily by sphingosine kinase 2, to its active form, FTY720-phosphate.[2][5]

S1P1 Receptor Signaling and Functional Antagonism

FTY720-P acts as a high-affinity agonist at the S1P1 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gi protein. Activation of the S1P1 receptor by its natural ligand, S1P, initiates downstream signaling cascades that promote lymphocyte egress from lymph nodes.

However, the prolonged agonism by FTY720-P leads to a different outcome. It triggers the internalization and subsequent ubiquitination and proteasomal degradation of the S1P1 receptor. This downregulation of S1P1 on the lymphocyte surface effectively blocks their response to the S1P gradient, leading to their sequestration within the lymph nodes.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological profile of FTY720-phosphate and the pharmacokinetics of FTY720.

Table 1: Binding Affinities and Potencies of FTY720-Phosphate at S1P Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| S1P1 | ~0.3 - 0.6 | ~0.3 - 0.6 |

| S1P2 | >10,000 | >10,000 |

| S1P3 | ~3.0 | ~3.0 |

| S1P4 | ~0.3 - 0.6 | ~0.3 - 0.6 |

| S1P5 | ~0.3 - 0.6 | ~0.3 - 0.6 |

| Data compiled from multiple sources.[9] |

Table 2: Human Pharmacokinetics of Oral FTY720 (this compound)

| Parameter | Value |

| Bioavailability | >90%[10] |

| Time to Peak Plasma Concentration (Tmax) | 12 - 16 hours[11] |

| Elimination Half-life (t1/2) | 6 - 9 days[10][11] |

| Protein Binding | >99.7%[11] |

| Data compiled from multiple sources.[10][11] |

Chemical Synthesis of FTY720

Several synthetic routes for FTY720 have been developed. One common and efficient approach involves the construction of the key intermediate 2-(4-octylphenyl)ethanol, followed by the introduction of the 2-amino-1,3-propanediol (B45262) headgroup. Below is a representative synthetic scheme and a detailed experimental protocol for a key step.

Representative Synthetic Scheme

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate

This protocol describes the alkylation of diethyl acetamidomalonate with 1-(2-bromoethyl)-4-octylbenzene, a key step in many FTY720 syntheses.

Materials:

-

Diethyl acetamidomalonate

-

1-(2-Bromoethyl)-4-octylbenzene

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695) (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add diethyl acetamidomalonate (1.0 equivalent) at room temperature with stirring.

-

Stir the mixture for 30 minutes to ensure the complete formation of the enolate.

-

Add 1-(2-bromoethyl)-4-octylbenzene (1.05 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Reduction of the Malonate Ester and Amide Groups

This protocol outlines the final steps to obtain FTY720.

Materials:

-

Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 4-5 equivalents) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve the diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate from the previous step in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude FTY720.

-

The crude product can be further purified by recrystallization or conversion to its hydrochloride salt.

Key Biological Assays

The immunosuppressive activity of FTY720 is typically evaluated using a variety of in vitro and in vivo assays.

Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model of multiple sclerosis to assess the efficacy of potential therapeutics.

Materials:

-

C57BL/6 mice

-

Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

FTY720 (for treatment group)

-

Vehicle control

Procedure:

-

Induction of EAE:

-

Emulsify MOG35-55 in CFA.

-

On day 0, immunize mice subcutaneously with the MOG/CFA emulsion.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

-

Treatment:

-

Administer FTY720 orally (e.g., 0.1-1 mg/kg) or vehicle to the respective groups daily, starting from a designated day post-immunization (prophylactic or therapeutic regimen).

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

-

-

Histological Analysis:

-

At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination.

-

Conclusion

The discovery and development of FTY720 is a testament to the power of natural product chemistry and the importance of elucidating the precise molecular mechanisms of drug action. Its journey from a fungal metabolite to a first-in-class S1P receptor modulator has not only provided a valuable therapeutic option for patients with multiple sclerosis but has also significantly advanced our understanding of lymphocyte trafficking and the role of sphingolipids in immunity. The synthetic routes developed for FTY720 demonstrate the ingenuity of medicinal chemists in creating complex molecules with improved therapeutic properties. As research continues to explore the full potential of S1P receptor modulation, the story of FTY720 will undoubtedly continue to inspire future drug discovery endeavors.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A convenient synthesis of immunosuppressive agent FTY720 using the petasis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A concise synthesis of this compound: an orally available drug for treating multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. ijacskros.com [ijacskros.com]

- 10. Evidence that FTY720 induces T cell apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fingolimod and Sphingosine-1-Phosphate Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, represents a paradigm shift in the treatment of autoimmune diseases.[1][2][3] Its mechanism of action is intricately linked to the modulation of sphingosine-1-phosphate (S1P) receptor signaling pathways. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its interaction with S1P receptors, the subsequent downstream signaling cascades, and its profound effects on lymphocyte trafficking. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction: this compound and the Sphingosine-1-Phosphate Axis

This compound is a structural analog of the endogenous lysophospholipid, sphingosine (B13886).[4] It is a prodrug that requires in vivo phosphorylation by sphingosine kinases, primarily sphingosine kinase 2, to become the active metabolite, this compound-phosphate (this compound-P).[1] this compound-P then acts as a potent modulator of four out of the five known S1P receptors (S1P1, S1P3, S1P4, and S1P5). These G protein-coupled receptors (GPCRs) are ubiquitously expressed and play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and neural cell function.

The therapeutic efficacy of this compound in multiple sclerosis is primarily attributed to its effect on lymphocyte trafficking. By acting as a functional antagonist of the S1P1 receptor on lymphocytes, this compound-P prevents their egress from secondary lymphoid organs, leading to a reversible sequestration of these immune cells and a reduction of their infiltration into the central nervous system (CNS).

The Canonical Sphingosine-1-Phosphate (S1P) Signaling Pathway

The endogenous ligand, S1P, binds to its receptors on the cell surface, initiating a cascade of intracellular signaling events. The specific downstream pathways activated depend on the receptor subtype and the G protein to which it couples. S1P1, for instance, exclusively couples to Gi/o, leading to the activation of pathways that promote cell survival and migration. Other S1P receptors can couple to Gq and G12/13, activating a broader range of cellular responses.

This compound's Mechanism of Action: Phosphorylation and Receptor Modulation

This compound readily crosses the cell membrane and is phosphorylated by sphingosine kinases to form this compound-P. This active metabolite then exits the cell and binds to S1P receptors on the cell surface. While initially acting as an agonist, prolonged exposure to this compound-P leads to the internalization and subsequent degradation of the S1P1 receptor. This process, termed "functional antagonism," renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them within the lymph nodes.

Downstream Signaling Pathways Modulated by this compound

The binding of this compound-P to S1P receptors triggers a variety of downstream signaling cascades that contribute to its therapeutic effects. Key pathways modulated by this compound include:

-

Akt Pathway: Activation of the PI3K/Akt pathway is a prominent downstream effect of S1P1 receptor engagement. This pathway is crucial for cell survival and proliferation. Studies have shown that this compound can inhibit the Akt-mTOR axis, which may contribute to its immunomodulatory effects.

-

ERK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway is another important signaling cascade activated by S1P receptors. This compound-P has been shown to stimulate ERK phosphorylation in various cell types, including astrocytes. This activation may play a role in the neuroprotective effects of the drug.

-

Rac1 Pathway: The small GTPase Rac1 is involved in regulating cell migration. This compound can activate Rac1, which is associated with preserving the integrity of the blood-brain barrier.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound-P with S1P receptors and its effect on lymphocyte counts.

Table 1: Binding Affinities and Potency of this compound-Phosphate for S1P Receptors

| Receptor Subtype | Binding Affinity (pKd) | EC50 (nM) |

| S1P1 | 5.69 | ~0.3 - 0.6 |

| S1P2 | - | >10,000 |

| S1P3 | - | ~3 |

| S1P4 | - | ~0.3 - 0.6 |

| S1P5 | - | ~0.3 - 0.6 |

Table 2: Effect of this compound (0.5 mg/day) on Peripheral Blood Lymphocyte Counts

| Time Point | Mean Lymphocyte Count (% of Baseline) | Reference |

| 2 Weeks | 24% - 30% | |

| 1 Year | ~30% | |

| 3 Months Post-Discontinuation | ~80% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with S1P receptors and its functional consequences.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the S1P receptor of interest in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [32P]S1P), and varying concentrations of the unlabeled competitor (e.g., this compound-P).

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

Protocol:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, incubate the membrane preparation with varying concentrations of the agonist (e.g., this compound-P) and a non-hydrolyzable GTP analog, [35S]GTPγS.

-

-

Termination and Detection:

-

The assay can be performed in a homogeneous format (e.g., SPA) or a filtration format.

-

In the filtration format, the reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 and Emax values.

-

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of S1P receptors.

Protocol:

-

Cell Culture and Transfection:

-

Culture cells (e.g., HEK293 or U2OS) on coverslips or in imaging plates.

-

Transfect the cells with a plasmid encoding an S1P receptor tagged with a fluorescent protein (e.g., GFP).

-

-

Agonist Treatment:

-

Treat the cells with the agonist (e.g., this compound-P) for various time points.

-

-

Cell Fixation and Imaging:

-

Fix the cells with paraformaldehyde.

-

Image the cells using fluorescence microscopy to visualize the localization of the fluorescently tagged receptor.

-

-

Quantification:

-

Quantify the degree of receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence intensity.

-

Lymphocyte Migration (Transwell) Assay

This assay assesses the ability of lymphocytes to migrate in response to a chemoattractant.

Protocol:

-

Assay Setup:

-

Place a transwell insert with a porous membrane into the well of a culture plate.

-

Add a chemoattractant (e.g., S1P) to the lower chamber.

-

Add a suspension of lymphocytes to the upper chamber of the transwell insert.

-

-

Incubation:

-

Incubate the plate to allow for cell migration through the porous membrane towards the chemoattractant.

-

-

Quantification of Migrated Cells:

-

Collect the cells from the lower chamber.

-

Count the number of migrated cells using a cell counter or by flow cytometry.

-

-

Data Analysis:

-

Compare the number of migrated cells in the presence and absence of the test compound (e.g., this compound) to determine its effect on lymphocyte migration.

-

Conclusion

This compound's intricate mechanism of action, centered on the modulation of S1P receptor signaling pathways, has established it as a cornerstone in the treatment of multiple sclerosis and a valuable tool for understanding the role of S1P in immunology and neurobiology. Its ability to induce functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes, highlights the therapeutic potential of targeting this signaling axis. The downstream effects on pathways such as Akt, ERK, and Rac further contribute to its multifaceted pharmacological profile. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of this compound's interaction with the S1P signaling network, along with the necessary data and protocols to facilitate further investigation and innovation in this promising therapeutic area.

References

- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real World Lab Data: Patterns of Lymphocyte Counts in this compound Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Fingolimod in Non-MS Neurological Disorders: A Technical Guide for Researchers

An In-depth Examination of Fingolimod's Therapeutic Potential in Stroke and Alzheimer's Disease

This compound (FTY720), an approved immunomodulatory agent for multiple sclerosis, is gaining significant attention for its potential therapeutic applications in other neurological conditions, primarily stroke and Alzheimer's disease. Its multifaceted mechanism of action, extending beyond lymphocyte sequestration to direct effects within the central nervous system (CNS), positions it as a compelling candidate for neuroprotection and disease modification. This technical guide provides a comprehensive overview of the preclinical and emerging clinical research, focusing on the underlying signaling pathways, experimental methodologies, and quantitative outcomes to inform future drug development and scientific inquiry.

This compound's Mechanism of Action in a Neurological Context

This compound is a structural analog of sphingosine (B13886) and functions as a sphingosine-1-phosphate (S1P) receptor modulator.[1] In its phosphorylated form, this compound-phosphate, it binds with high affinity to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2][3]

Immunomodulation via Lymphocyte Sequestration

The principal and best-characterized mechanism of this compound involves its action on S1P1 receptors on lymphocytes.[4] Binding of this compound-phosphate to these receptors induces their internalization and degradation, leading to a functional antagonism.[2][5] This process renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[2][5] The resulting sequestration of lymphocytes in lymph nodes significantly reduces the number of circulating T and B cells, thereby limiting their infiltration into the CNS and attenuating neuroinflammation.[4][6][7] This is a key therapeutic mechanism in both stroke and Alzheimer's disease, where neuroinflammatory processes contribute significantly to pathology.[8][9]

Direct CNS Effects

This compound can cross the blood-brain barrier and exert direct effects on various CNS cell types, including neurons, astrocytes, microglia, and oligodendrocytes, all of which express S1P receptors.[10][11] These direct actions are independent of its peripheral immunomodulatory effects and contribute to its neuroprotective potential.

-

In Stroke: this compound has been shown to preserve blood-brain barrier integrity, reduce cerebral edema, and promote neuronal survival.[4][12] It can modulate microglial polarization and has been implicated in activating pro-survival signaling pathways within neurons.[4]

-

In Alzheimer's Disease: Research suggests this compound can suppress amyloid-β (Aβ) secretion and deposition, reduce tau hyperphosphorylation, and enhance the production of brain-derived neurotrophic factor (BDNF).[1][13][14] It also appears to regulate the activation of microglia and astrocytes, key players in the neuroinflammatory response to Aβ plaques.[11][15]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through several intracellular signaling pathways. Understanding these pathways is crucial for elucidating its precise mechanisms of action and for identifying potential biomarkers of treatment response.

S1P Receptor Signaling

Upon binding to its target S1P receptors, this compound-phosphate activates various G protein-coupled signaling cascades. The specific downstream effects depend on the receptor subtype and the cell type.

Neuroprotective Signaling in Stroke

In the context of ischemic stroke, this compound has been shown to activate specific pro-survival and anti-inflammatory pathways.

Signaling in Alzheimer's Disease Models

In Alzheimer's disease models, this compound's effects are linked to the modulation of amyloid precursor protein (APP) processing and the reduction of neuroinflammation.

Experimental Protocols in Preclinical Research

The evaluation of this compound's efficacy in stroke and Alzheimer's disease has relied on a variety of established animal models and experimental procedures.

Stroke Models

The most common approach to induce focal cerebral ischemia in rodents is through middle cerebral artery occlusion (MCAO).

Key Methodological Details:

-

tMCAO Procedure: An intraluminal filament is typically advanced through the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.[7]

-

Dosage and Administration: this compound is often administered intraperitoneally (i.p.) at doses ranging from 0.5 to 1 mg/kg.[7][16][17] The timing of administration varies, with studies investigating pre-treatment, administration at the time of reperfusion, or post-stroke treatment.

-

Behavioral Assessment: Neurological deficits are commonly assessed using scales like the modified Neurological Severity Score (mNSS) or tests of motor function such as the foot-fault and corner tests.[16][18]

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white.

Alzheimer's Disease Models

Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease are widely used to study pathology and test therapeutic interventions.

Key Methodological Details:

-

Animal Models:

-

5xFAD: Expresses five familial AD mutations, leading to rapid and aggressive amyloid pathology.[19]

-

APP/PS1: Co-expresses a mutant human APP and presenilin 1, developing plaques around 6-7 months.[13][20]

-

3xTg-AD: Harbors three mutations (APP, PSEN1, and MAPT) and develops both plaque and tangle pathology.[14]

-

-

Dosage and Administration: this compound is typically administered orally in the drinking water or by gavage, with doses ranging from 0.03 to 1 mg/kg/day over several months to assess effects on chronic pathology.[13][19]

-

Cognitive Assessment: Spatial learning and memory are often evaluated using the Morris water maze, while recognition memory is tested with the novel object recognition task.[14]

-

Pathological Assessment: Brain tissue is analyzed for Aβ plaque load (e.g., using thioflavin S or specific antibodies), levels of soluble and insoluble Aβ via ELISA, and the activation state of microglia (Iba1 staining) and astrocytes (GFAP staining).[19][21]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound in stroke and Alzheimer's disease.

Preclinical Stroke Studies

| Animal Model | This compound Dose & Regimen | Key Quantitative Outcomes | Reference |

| Diabetic tMCAO mice | 1 mg/kg i.p. post-reperfusion | Reduced Tnfα mRNA levels; Increased Bcl-2/Bax ratio. | [7] |

| Young, Aged, & Hyperlipidaemic mice (electrocoagulation) | 0.5 mg/kg i.p. | Aged mice: Improved foot fault test performance. Hyperlipidaemic mice: Decreased infarct size. | [16][17] |

| tMCAO rats | Not specified | Dose-dependent reduction in infarct volume, brain edema, and neurological deficits. | [22] |

| Embolic stroke model | Not specified (with alteplase) | Significantly enhanced cerebral reperfusion. | [4] |

| tMCAO mice | Not specified | Reduced neuronal autophagy and apoptosis. | [4] |

Clinical Stroke Studies

| Study Design | This compound Dose & Regimen | Key Quantitative Outcomes | Reference |

| Open-label, evaluator-blinded trial (n=22) | 0.5 mg/day orally for 3 days | Week 1 NIHSS reduction: 4 (this compound) vs. -1 (Control), p=0.0001. Lesion size enlargement (Day 7): 9 mL (this compound) vs. 27 mL (Control), p=0.0494. | [6] |

| Randomized trial (n=90) (with thrombolysis) | 0.5 mg/day orally for 3 days | Day 90: Better functional outcomes (lower NIHSS & mRS, higher BI). Reduced infarct volumes at Day 1 and Day 7. | [4][22] |

| Meta-analysis of clinical trials | 0.5 mg/day orally for 3 days | No significant difference in lesion volume between this compound and control groups overall. | [23] |

Preclinical Alzheimer's Disease Studies

| Animal Model | This compound Dose & Regimen | Key Quantitative Outcomes | Reference |

| 5xFAD mice | 1 mg/kg/day for 2 months | Significant decrease in Aβ42 plaque deposition. Lower total Aβ42 and Aβ40 levels. Decreased activated microglia and reactive astrocytes. | [21][24] |

| 5xFAD mice | 0.03 - 1 mg/kg/day (1-8 months) | 1 mg/kg/day: Decreased brain Aβ levels. 0.03 mg/kg/day: Improved memory, decreased microglia/astrocyte activation. | [19] |

| APP/PS1 mice | 1 mg/kg/day for 2 months | Enhanced cognitive function; Alleviated brain Aβ deposition; Mitigated Tau hyperphosphorylation and neurodegeneration. | [13][20] |

| 3xTg-AD mice | Not specified (6-12 months) | Reversed deficits in spatial working memory. Reduced Iba1-positive and CD3-positive cell number. Reduced phosphorylated tau and APP levels. | [14] |

Conclusion and Future Directions

The existing body of research provides a strong rationale for the continued investigation of this compound as a therapeutic agent for stroke and Alzheimer's disease. Its dual mechanism of peripheral immunomodulation and direct CNS neuroprotection is particularly attractive for these complex multifactorial disorders.

However, several questions remain. In stroke, the optimal therapeutic window and patient population (e.g., considering comorbidities) need to be more clearly defined.[16][18][25] Larger, randomized controlled trials are essential to confirm the promising but preliminary clinical findings.[4]

In Alzheimer's disease, the research is still in the preclinical phase. While the results in various mouse models are encouraging, the dose-dependent effects highlight the need for careful dose-finding studies.[19] The long-term safety and efficacy of this compound in an elderly population with Alzheimer's-related comorbidities will be a critical consideration for any future clinical translation.

Future research should focus on:

-

Biomarker Development: Identifying biomarkers to predict treatment response and monitor the central effects of this compound.

-

Combination Therapies: Exploring the synergistic potential of this compound with other therapeutic agents, such as thrombolytics in stroke or anti-amyloid therapies in Alzheimer's disease.

-

Targeted Delivery: Developing strategies to enhance CNS delivery of this compound while minimizing peripheral side effects.

By addressing these key areas, the research and drug development community can fully elucidate the therapeutic potential of this compound and its derivatives for these devastating neurological disorders.

References

- 1. Beneficial Effects of this compound in Alzheimer's Disease: Molecular Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound as a Neuroprotective Agent in Ischemic Stroke: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. pnas.org [pnas.org]

- 7. This compound Inhibits Inflammation but Exacerbates Brain Edema in the Acute Phases of Cerebral Ischemia in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Action and Clinical Potential of this compound for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 12. Mechanism of Action and Clinical Potential of this compound for the Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound ameliorates amyloid deposition and neurodegeneration in APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Rescues Memory and Improves Pathological Hallmarks in the 3xTg-AD Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Repurposing drugs against Alzheimer’s disease: can the anti-multiple sclerosis drug this compound (FTY720) effectively tackle inflammation processes in AD? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical Evaluation of this compound in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Preclinical Evaluation of this compound in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities [frontiersin.org]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 19. Dual dose-dependent effects of this compound in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound ameliorates amyloid deposition and neurodegeneration in APP/PS1 mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. wjgnet.com [wjgnet.com]

- 24. dash.harvard.edu [dash.harvard.edu]

- 25. This compound as a Potential Cerebroprotectant Results From the Stroke Preclinical Assessment Network - PubMed [pubmed.ncbi.nlm.nih.gov]

The Next Wave: A Technical Guide to Early-Stage Research on Second-Generation S1P Receptor Modulators

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating critical cellular processes, most notably the trafficking of lymphocytes from secondary lymphoid organs into the peripheral circulation.[1] This central role in immune cell migration has made S1P receptors a prime therapeutic target for autoimmune and inflammatory diseases. The first-generation S1P receptor modulator, fingolimod, demonstrated the clinical potential of this mechanism but its non-selective binding to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5) was associated with off-target effects, particularly cardiac-related side effects linked to S1P3 activation.[2][3]

This has driven the development of second-generation modulators, designed with greater selectivity for the S1P1 receptor subtype, which is solely responsible for lymphocyte egress.[1][4] These next-wave compounds aim to retain the therapeutic efficacy of this compound while offering an improved safety profile, characterized by reduced cardiovascular risk and often shorter half-lives, allowing for faster immune system reconstitution upon discontinuation.[3] This guide provides a technical overview of the core science behind these second-generation agents, focusing on their mechanism, quantitative pharmacology, and the experimental protocols used in their early-stage evaluation.

Core Mechanism of Action

The primary therapeutic mechanism of second-generation S1P receptor modulators is the functional antagonism of the S1P1 receptor on lymphocytes.[5] Upon binding, these modulators initially act as agonists, leading to the internalization and degradation of the S1P1 receptor.[6] This renders the lymphocytes insensitive to the natural S1P gradient that normally guides their exit from lymph nodes. The resulting sequestration of lymphocytes, particularly naïve and central memory T cells, within the lymphoid tissue prevents their infiltration into sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis or the gut mucosa in ulcerative colitis.[1][2]

Beyond this peripheral action, many second-generation modulators are designed to cross the blood-brain barrier. Within the CNS, they can directly engage S1P receptors expressed on neural cells like astrocytes and oligodendrocytes.[2] This suggests a potential dual mechanism involving both peripheral immunomodulation and direct neuroprotective effects, although this aspect is still an active area of research.[6]

S1P Receptor Signaling Pathways

S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. S1P1 primarily couples to Gi, which upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). This signaling is fundamental to controlling lymphocyte trafficking. Other S1P receptors can couple to Gq or G12/13 to influence a variety of other cellular functions. The strategic goal of second-generation modulators is to selectively activate the S1P1-Gi pathway while avoiding others, particularly the S1P3-mediated pathways in cardiac tissue.

Quantitative Data on Second-Generation Modulators

The following tables summarize key quantitative data for prominent second-generation S1P receptor modulators from early-stage research and clinical development.

Table 1: Receptor Functional Activity & Binding Affinity

This table presents the potency (EC50) of modulators in functional assays (like GTPγS binding or cAMP inhibition) and, where available, their binding affinity (Ki). Lower values indicate higher potency/affinity. The goal is high potency at S1P1 and significantly lower potency (higher EC50/Ki) at other subtypes, especially S1P3.

| Compound | S1P1 (EC50/Ki, nM) | S1P2 (EC50/Ki, nM) | S1P3 (EC50/Ki, nM) | S1P4 (EC50/Ki, nM) | S1P5 (EC50/Ki, nM) | Reference(s) |

| Ozanimod (B609803) | 0.41 (EC50) | >10,000 | >10,000 | >10,000 | 11 (EC50) | [7] |

| Siponimod | 0.46 (EC50) | >10,000 | >10,000 | >10,000 | 0.3 (EC50) | [8] |

| Ponesimod | 5.7 (EC50) | >10,000 | >10,000 | 420 | 27 | [9] |

| Etrasimod (B607385) | 1.88 (EC50) | No Activity | No Activity | Selective | Selective | [10][11] |

| Amiselimod-P | 0.075 (EC50) | No Activity | No Activity | 7.7 | 1.1 | [12] |

| KRP-203-P | 0.16 (Ki) | >10,000 | 1,900 | 50 | 0.55 (Ki) | [13] |

*Amiselimod (B1664909) and KRP-203 (Mocravimod) are pro-drugs that are phosphorylated in vivo to their active forms.

Table 2: Pharmacokinetic & Pharmacodynamic Properties

This table highlights key pharmacokinetic (PK) and pharmacodynamic (PD) parameters that differentiate second-generation modulators. A key advantage is often a shorter half-life compared to this compound (~1 week), allowing for more rapid recovery of lymphocyte counts.

| Compound | Half-Life (t½) | Time to Lymphocyte Nadir | Time to Lymphocyte Recovery | Metabolism | Reference(s) |

| Ozanimod | ~21 hours | ~6 hours | ~1 month | Multiple pathways | [3] |

| Siponimod | ~30 hours | 4-6 hours | ~1 week | CYP2C9, CYP3A4 | [6] |

| Ponesimod | ~33 hours | Within hours | 1-2 weeks | Not primarily CYP-mediated | [3] |

| Etrasimod | ~30 hours | Rapid | ~1-2 weeks | CYP2C9, CYP2C8, CYP3A4 | [14] |

| Amiselimod | ~31-41 hours | Dose-dependent | ~1-2 weeks | Phosphorylation | [15] |

Experimental Protocols

Detailed methodologies are crucial for the characterization and comparison of novel S1P modulators. Below are protocols for key in vitro and in vivo assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific S1P receptor subtype.

-

Materials :

-

Cell membranes from CHO or HEK293 cells overexpressing a single human S1P receptor subtype (e.g., S1P1).[16]

-

Test compounds serially diluted in assay buffer.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 0.5% fatty acid-free BSA, pH 7.5.[17]

-

Glass fiber filter plates (e.g., GF/B).[17]

-

Scintillation counter.

-

-

Procedure :

-

In a 96-well plate, add 50 µL of serially diluted test compound.

-

Add 50 µL of diluted cell membranes (containing 1-5 µg of protein) to each well.[17]

-

Pre-incubate for 30 minutes at room temperature to allow compound-receptor binding to approach equilibrium.[17]

-

Add 50 µL of radioligand at a final concentration near its Kd value (e.g., 0.1-0.2 nM for [³²P]S1P).[17]

-

Incubate for 60-90 minutes at room temperature.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate, washing wells multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC50 (concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: S1P1 Functional Assay (cAMP Inhibition)

This assay measures a compound's functional potency (EC50) by quantifying its ability to activate the Gi-coupled S1P1 receptor and inhibit cAMP production.

-

Materials :

-

CHO or HEK293 cells expressing the human S1P1 receptor.

-

cAMP detection kit (e.g., HTRF, GloSensor™, or AlphaScreen).[19][20][21]

-

Forskolin (B1673556) (an adenylyl cyclase activator).[22]

-

Test compounds serially diluted.

-

Cell culture medium and plates.

-

-

Procedure :

-

Seed cells in a 384-well plate and culture overnight.

-

Replace culture medium with stimulation buffer and add serially diluted test compounds. Incubate for 15-30 minutes.

-

Add forskolin to all wells (except negative controls) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM) to induce cAMP production. Incubate for 30 minutes.[22]

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. The signal will be inversely proportional to S1P1 agonist activity.

-

-

Data Analysis :

-

Normalize the data to controls (0% inhibition = forskolin alone; 100% inhibition = maximal response from a reference agonist).

-

Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

-

Determine the EC50 value using a sigmoidal dose-response curve fit.

-

Protocol 3: In Vivo Lymphocyte Sequestration Assay

This is the definitive in vivo pharmacodynamic assay to confirm the primary mechanism of action.

-

Materials :

-

Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Test compound formulated for oral gavage or other desired route of administration.

-

Vehicle control.

-

EDTA-coated microtubes for blood collection.

-

Flow cytometer and antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220).

-

Automated hematology analyzer.

-

-

Procedure :

-

Acclimatize animals and obtain baseline blood samples (e.g., via tail vein or saphenous vein) for lymphocyte counts.

-

Administer a single dose of the test compound or vehicle to groups of animals.[23]

-

Collect blood samples at multiple time points post-dose (e.g., 2, 4, 6, 12, 24, 48 hours) to capture the onset, nadir, and duration of lymphopenia.[23]

-

Analyze whole blood using an automated hematology analyzer for total lymphocyte counts.

-

(Optional) Perform flow cytometry on blood samples to determine the effect on specific lymphocyte subsets (T cells, B cells).

-

-

Data Analysis :

-

Calculate the percentage change in peripheral blood lymphocyte counts from baseline for each animal at each time point.

-

Plot the mean percentage of lymphocyte reduction against time for each dose group to visualize the pharmacodynamic profile.

-

The dose that causes a 50% reduction in lymphocytes (ED50) can be calculated to compare the in vivo potency of different compounds.[23]

-

Mandatory Visualizations

References

- 1. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second generation S1P pathway modulators: research strategies and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Unique pharmacological properties of etrasimod among S1P receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardiac effects of amiselimod compared with this compound and placebo: results of a randomised, parallel‐group, phase I study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. resources.revvity.com [resources.revvity.com]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Preparation of Fingolimod (FTY720) Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fingolimod, also known as FTY720, is an immunomodulatory drug primarily used in the treatment of multiple sclerosis.[1] In the realm of scientific research, it is a valuable tool for studying cellular signaling, immunology, and neuroprotection. This compound is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, this compound-phosphate.[2][3] This active metabolite acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, specifically S1P₁, S1P₃, S1P₄, and S1P₅.[2] The binding of this compound-phosphate to these receptors, particularly S1P₁, leads to their internalization and degradation, which in turn prevents the egress of lymphocytes from lymph nodes.[2] This mechanism underlies its immunosuppressive effects.

These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell culture experiments.

2. Materials and Equipment

-

This compound hydrochloride (FTY720) powder (Molecular Weight: 343.93 g/mol )

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Ethanol (B145695) (optional, for specific applications)

-

Sterile microcentrifuge tubes or cryovials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3. Reagent Preparation and Protocols

3.1. Solubility of this compound

This compound hydrochloride exhibits high solubility in organic solvents like DMSO and ethanol but is poorly soluble in aqueous solutions, especially phosphate-buffered saline (PBS), where it can precipitate. For cell culture applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Data Presentation: this compound Solubility

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

|---|---|---|---|

| DMSO | ≥ 100 mg/mL | ~290 mM | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. |

| Ethanol | 100 mg/mL | ~290 mM | May require sonication to fully dissolve. |

| Water | 50 mg/mL | ~145 mM | Requires sonication; not recommended for high-concentration stocks. |

| PBS | Very Poor | < 0.1 mM | Precipitation is likely to occur; avoid using PBS for initial stock preparation. |

3.2. Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.

-

Safety First: Don appropriate PPE, including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood or a designated weighing area.

-

Weighing: Accurately weigh out 3.44 mg of this compound hydrochloride powder using an analytical balance. Calculation: 10 mmol/L * 1 L/1000 mL * 343.93 g/mol * 1000 mg/g = 3.4393 mg/mL

-

Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of high-quality, sterile DMSO.

-

Mixing: Close the tube tightly and vortex at room temperature until the powder is completely dissolved. To aid dissolution, you may gently warm the tube to 37°C for 10 minutes or use an ultrasonic bath for a few minutes.

-

Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

Data Presentation: Preparation of Common Stock Solutions

| Desired Stock Concentration (mM) | Mass of this compound (MW: 343.93) for 1 mL of DMSO |

|---|---|

| 1 | 0.344 mg |

| 5 | 1.72 mg |

| 10 | 3.44 mg |

| 20 | 6.88 mg |

4. Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryovials.

-

Storage Temperature: Store the aliquots at -20°C or -80°C.

-

Stability:

-

Stock solutions in DMSO are stable for several months when stored at -20°C.

-

For longer-term storage, -80°C is recommended, where solutions can be stable for at least 6 months.

-

The lyophilized powder is stable for at least four years when stored at -20°C.

-

5. Application in Cell Culture

5.1. Protocol: Diluting Stock for Working Concentration

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform a serial dilution of the high-concentration stock solution into your complete cell culture medium to achieve the desired final working concentration.

-

Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.

-

Add the diluted this compound to your cell culture plates and mix gently by swirling the plate.

-

Always include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as the this compound-treated cells).

5.2. Recommended Working Concentrations

The optimal working concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.

Data Presentation: Examples of this compound Working Concentrations from Literature

| Cell Type | Assay | Effective Concentration Range | Reference |

|---|---|---|---|

| R28 Neuro-retinal cells | Neuroprotection against TNFα | 25 - 50 nM | |

| Various Cancer Cell Lines | Cytotoxicity (IC₅₀) | 5 - 7 µM | |

| Human Monocytes | Inhibition of TNFα secretion | 0.1 - 10 µM |

| U2OS cells (S1P₁ expressing) | Receptor Internalization (EC₅₀) | 2 nM | |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for preparing and using this compound stock solution.

This compound Signaling Pathway Diagram

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols: Oral Administration of Fingolimod in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of Fingolimod (FTY720) in rodent models, drawing from established experimental setups. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of this compound in preclinical settings.

Introduction

This compound (FTY720) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] It is a sphingosine-1-phosphate (S1P) receptor modulator that, upon phosphorylation in vivo to this compound-phosphate, prevents the egress of lymphocytes from lymph nodes.[3][4] This mechanism reduces the infiltration of autoreactive lymphocytes into the central nervous system (CNS), thereby mitigating inflammation and neuronal damage.[4] Rodent models, particularly those of experimental autoimmune encephalomyelitis (EAE), are crucial for studying the pathophysiology of multiple sclerosis and for the preclinical evaluation of therapeutic agents like this compound.[4][5][6]

Quantitative Data Summary

The following tables summarize common dosage regimens and pharmacokinetic parameters of this compound administered orally to rodent models as reported in various studies.

Table 1: this compound Dosage in Rodent Models for EAE

| Rodent Model | Dosage (mg/kg/day) | Administration Route | Treatment Regimen | Key Findings | Reference |

| EAE Mice | 0.3 | Oral Gavage | Prophylactic or Therapeutic | Prevented and reversed pre- and postsynaptic alterations; ameliorated clinical deterioration.[5] | [Mandolesi et al., 2013][5] |

| EAE Rats | 1 | Orogastric Gavage | Preventive or Curative | Diminished microglia activation.[2] | [Lopes et al., 2017][2] |

| EAE Mice | 0.001 - 1 | Intraperitoneal Injection* | Daily after onset of symptoms | Dose-dependently decreased neurological motor deficits and hyperalgesia.[7] | [Costantine et al., 2015][7] |

*Note: While the primary focus is oral administration, intraperitoneal data is included for dose-range comparison.

Table 2: this compound Dosage in Rodent Models for Stroke

| Rodent Model | Dosage (mg/kg) | Administration Route | Treatment Regimen | Key Findings | Reference |

| Young C57BL/6JOlaHsd Mice | 0.5 | Not specified | 5 or 10 days | Increased lesion size but decreased ipsilateral brain atrophy.[8][9] | [Malone et al., 2022][8][9] |

| Aged Mice | 0.5 | Not specified | Not specified | Significant improvement in the foot fault test.[8][9] | [Malone et al., 2022][8][9] |

| Hyperlipidaemic ApoE-/- Mice | 0.5 | Not specified | Not specified | Decreased infarct size.[8][9] | [Malone et al., 2022][8][9] |

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Species | Route | Dose (mg/kg) | Bioavailability | Half-life (t½) | Reference |

| Rat | Oral | Not specified | - | 19-23 hours[7] | [Kovarik et al., 2004][7] |

| Human | Oral | 0.5, 1.25, 5 | >90%[10] | 6-9 days[10][11] | [David et al., 2012][11] |

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound hydrochloride (HCl) salt

-

Vehicle (e.g., sterile water, 0.85% sodium chloride, or a solution of ethanol (B145695) and 0.85% sodium chloride)

-

Sterile tubes

-

Vortex mixer

-

Analytical balance

Protocol:

-

Vehicle Selection: The choice of vehicle can influence drug solubility and stability. For this compound HCl, sterile water or saline are commonly used.[2] One study reports dissolving this compound HCl in a 1:999 ratio of absolute ethanol to 0.85% sodium chloride.[7]

-

Weighing this compound: Accurately weigh the required amount of this compound HCl powder using an analytical balance.

-

Dissolution:

-

For aqueous vehicles: Add the weighed this compound HCl to the appropriate volume of sterile water or saline to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved.

-

For ethanol/saline vehicle: First, dissolve the this compound HCl in the small volume of absolute ethanol. Then, add the 0.85% sodium chloride solution to reach the final volume and concentration.[7]

-

-

Storage: Store the prepared this compound solution according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions as needed for the duration of the experiment to ensure stability.

Oral Administration via Gavage

Materials:

-

Prepared this compound solution

-

Appropriate gauge gavage needle (flexible or rigid, depending on the rodent and researcher preference)

-

Syringe (1 ml or appropriate size)

-

Animal scale

Protocol:

-

Animal Handling and Acclimatization: Handle the rodents gently to minimize stress. For studies involving repeated oral gavage, it is recommended to acclimate the animals to the procedure by administering the vehicle (e.g., water) for several days prior to the start of the experiment.[2]

-

Dosage Calculation:

-

Weigh the animal on the day of dosing.

-

Calculate the required volume of the this compound solution based on the animal's weight and the desired dose (mg/kg).

-

Formula: Volume (ml) = (Desired Dose (mg/kg) * Animal Weight (kg)) / Concentration of Solution (mg/ml)

-

-

Gavage Procedure:

-

Securely restrain the rodent.

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

-

Ensure the needle has entered the esophagus and not the trachea before administering the solution. A slight resistance should be felt.

-

Slowly dispense the calculated volume of the this compound solution.

-

Carefully withdraw the gavage needle.

-

-

Monitoring: After administration, monitor the animal for any signs of distress, such as choking or difficulty breathing. Return the animal to its cage and observe its behavior.

Visualization of Pathways and Workflows

This compound's Mechanism of Action

This compound is a prodrug that is phosphorylated by sphingosine (B13886) kinase 2 to its active form, this compound-phosphate.[3] This active metabolite then acts as a functional antagonist at S1P1 receptors on lymphocytes, leading to their internalization and degradation. This process blocks the egress of lymphocytes from secondary lymphoid organs, thereby reducing their infiltration into the CNS.

Caption: this compound's mechanism of action.

Experimental Workflow for EAE Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent EAE model, from immunization to data analysis.

Caption: Experimental workflow for this compound in EAE.

References

- 1. This compound in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. A concise synthesis of this compound: an orally available drug for treating multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Oral this compound (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral this compound rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mechanistically Novel, First Oral Therapy for Multiple Sclerosis: The Development of this compound (FTY720, Gilenya) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Evaluation of this compound in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Preclinical Evaluation of this compound in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Translational pharmacokinetic modeling of this compound (FTY720) as a paradigm compound subject to sphingosine kinase-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Fingolimod (FTY720) in Primary Oligodendrocyte Precursor Cell Differentiation Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720), an immunomodulatory drug approved for treating relapsing-remitting multiple sclerosis, has garnered significant interest for its direct effects on central nervous system (CNS) cells, particularly oligodendrocyte precursor cells (OPCs). As a modulator of sphingosine-1-phosphate (S1P) receptors, this compound has been shown to influence OPC survival, proliferation, and differentiation into myelinating oligodendrocytes.[1][2] These application notes provide detailed protocols for utilizing this compound in primary OPC differentiation assays, summarize key quantitative findings, and illustrate the underlying signaling pathways.

Mechanism of Action

This compound is a structural analog of sphingosine (B13886) and is phosphorylated in vivo to its active form, this compound-phosphate (this compound-P).[1] this compound-P then acts as a functional antagonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[1][3] In the context of OPCs, this compound's effects are multifaceted and dose-dependent. Low nanomolar concentrations have been found to promote OPC differentiation, while higher concentrations can be inhibitory. The pro-differentiative effects are mediated through several signaling pathways, including the Sonic Hedgehog (Shh) and PI3K-Akt pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on OPC differentiation and related processes as reported in various studies.

Table 1: In Vitro Effects of this compound on OPC Differentiation Markers

| Cell Type | This compound Concentration | Treatment Duration | Marker | Result |

| Rat Primary OPCs | 20 nM | 7 days | Myelin Basic Protein (MBP) | Percentage of MBP+ cells increased from 3.7% (control) to 10.5%. |

| Epidermal Neural Crest Stem Cells (EPI-NCSCs) | 100 nM and 400 nM | 120 hours | PDGFRα, NG2, GAP43 | Elevated expression of all markers. |

| Human Fetal OPCs | Physiologically relevant concentrations | 2 days | Process Extension | Induced process extension associated with increased ERK1/2 phosphorylation. |

Table 2: In Vivo and Ex Vivo Effects of this compound on Oligodendrocyte Lineage Cells

| Model | This compound Dosage | Treatment Duration | Cell Population | Result |

| Experimental Autoimmune Encephalomyelitis (EAE) Mice | 0.3 mg/kg bw | 30 days | OPCs and Oligodendrocytes | Significantly increased numbers of both cell types. |

| Organotypic Cerebellar Slice Cultures | 100 pM | 14 days | OPCs (PDGFRα+) | Trend towards an increase in OPC numbers. |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Rodent OPCs

This protocol is a synthesized method based on immunopanning techniques for isolating highly pure OPCs from neonatal rodent brains.

Materials:

-

Postnatal day 5-8 rodent pups (rats or mice)

-

Dissection tools

-

Papain dissociation system

-

Panning plates coated with anti-Ran-2 and anti-GalC antibodies (for negative selection)

-

Panning plate coated with anti-O4 antibody (for positive selection)

-

OPC proliferation medium (DMEM/F12, N2 supplement, B27 supplement, PDGF-AA, bFGF)

-

OPC differentiation medium (DMEM/F12, N2 supplement, B27 supplement, T3)

-

Poly-D-lysine (PDL) coated culture flasks and plates

Procedure:

-

Tissue Dissection: Euthanize pups and dissect cerebral cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Enzymatic Digestion: Mince the tissue and incubate in a papain solution according to the manufacturer's instructions to obtain a single-cell suspension.

-

Negative Selection: Incubate the cell suspension on panning plates coated with anti-Ran-2 and anti-GalC antibodies to remove astrocytes and mature oligodendrocytes.

-

Positive Selection: Transfer the non-adherent cells to a panning plate coated with an anti-O4 antibody to capture OPCs.

-

Cell Recovery: Wash the O4-positive plate to remove non-adherent cells. Detach the adherent OPCs using a cell scraper or trypsin.

-

Plating and Proliferation: Plate the isolated OPCs on PDL-coated flasks in OPC proliferation medium. Change the medium every 2-3 days.

-

Inducing Differentiation: Once the cells reach the desired confluency, switch to OPC differentiation medium to induce maturation.

Protocol 2: this compound Treatment and Differentiation Assay

Materials:

-

Cultured primary OPCs ready for differentiation

-

This compound (FTY720) stock solution (dissolved in DMSO)

-

OPC differentiation medium

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization/blocking solution (e.g., PBS with Triton X-100 and BSA)

-

Primary antibodies against OPC and mature oligodendrocyte markers (e.g., anti-O4, anti-MBP, anti-CNPase)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Plating for Differentiation: Seed the cultured OPCs onto PDL-coated coverslips in a 24-well plate at a suitable density.

-

This compound Treatment: The following day, replace the proliferation medium with differentiation medium containing the desired concentration of this compound (e.g., 10-100 nM). Include a vehicle control (DMSO).

-

Incubation: Culture the cells for 3-7 days, changing the medium with fresh this compound every 2-3 days.

-

Immunocytochemistry: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize and block the cells. c. Incubate with primary antibodies overnight at 4°C. d. Wash and incubate with fluorescently labeled secondary antibodies. e. Counterstain with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of differentiated oligodendrocytes (e.g., MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei).

Signaling Pathways and Visualizations

This compound's pro-differentiative effects on OPCs are mediated by a complex interplay of signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways.

Caption: this compound-P binds to S1P receptors on OPCs, activating downstream signaling pathways.

References

- 1. [PDF] Purification of oligodendrocyte lineage cells from mouse cortices by immunopanning. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound on oligodendrocyte maturation under prolonged cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fingolimod Treatment in Chronic Neuroinflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1] In preclinical research, this compound is widely studied in animal models of chronic neuroinflammatory diseases, most notably Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for MS.[2][3] These application notes provide a comprehensive overview of this compound treatment regimens and detailed protocols for key experimental procedures in the context of chronic neuroinflammatory disease models.